molecular formula C8H7N5 B11914413 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Cat. No.: B11914413
M. Wt: 173.17 g/mol
InChI Key: CNKGQPAKAIXFFL-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently transformed into the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further utilized in medicinal chemistry for drug development.

Scientific Research Applications

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, inhibiting its activity, and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-7-(2-hydroxyethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and amino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Biological Activity

4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a compound within the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its potential as an inhibitor in various therapeutic contexts, particularly in oncology and infectious diseases.

The compound has the following chemical properties:

  • Molecular Formula : C8H7N5
  • Molar Mass : 173.17 g/mol
  • Density : 1.45 ± 0.1 g/cm³ (predicted)
  • pKa : 11.27 ± 0.50 (predicted) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various kinases and its potential anti-tumor properties.

Inhibition of PAK4

Recent studies have highlighted the role of this compound as a potent inhibitor of p21-activated kinase 4 (PAK4), which is implicated in tumor progression. For instance:

  • Inhibitory Activity : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold exhibited significant inhibitory activity against PAK4 with IC50 values as low as 2.7 nM .
  • Mechanism of Action : The compound was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in MV4-11 cells, suggesting a mechanism that involves modulation of PAK4 phosphorylation .

Antimalarial Activity

Another area of interest is the compound's potential against Plasmodium falciparum, the causative agent of malaria:

  • Inhibitory Concentrations : A series of pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting PfCDPK4, showing promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM .
  • Selectivity : The compounds demonstrated selectivity for PfCDPK4 over PfCDPK1, indicating their potential for targeted antimalarial therapies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Tumor Cell Line Studies :
    • In a study involving MV4-11 cell lines, the lead compound showed significant anti-proliferative effects with an IC50 value of 7.8 nM. Flow cytometry analysis confirmed that it induced apoptosis through specific signaling pathways .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound binds effectively to PAK4 via hydrogen bonding and hydrophobic interactions, supporting its role as a selective inhibitor .
  • Antiplasmodial Activity Assessment :
    • Compounds were screened for cytotoxicity against HeLa cells and displayed moderate activity against P. falciparum, with some compounds achieving over 75% inhibition at concentrations below 20 μM .

Summary of Findings

Study FocusKey FindingsIC50 Values
PAK4 InhibitionInduces apoptosis in MV4-11 cells2.7 nM (in vitro)
Antimalarial ActivitySelective inhibition against PfCDPK40.210–0.530 μM
Cytotoxicity AssessmentModerate cytotoxicity in HeLa cells>20 μM (threshold)

Properties

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

4-amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H7N5/c1-4-12-7(10)6-5(2-9)3-11-8(6)13-4/h3H,1H3,(H3,10,11,12,13)

InChI Key

CNKGQPAKAIXFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=CNC2=N1)C#N)N

Origin of Product

United States

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